1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

purity quality assurance triazole building block

1-(5-Hydroxypentyl)-5-isopropyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid (CAS 1457761‑78‑2) is a fully substituted 1,2,3‑triazole‑4‑carboxylic acid building block carrying a primary hydroxyl‑terminated pentyl chain at N1 and an isopropyl group at C5 [REFS‑1]. As a bifunctional intermediate, it combines the metal‑chelating and metabolic‑stability features of the 1,2,3‑triazole core with a free carboxylic acid handle and a distal primary alcohol suitable for further derivatisation [REFS‑1].

Molecular Formula C11H19N3O3
Molecular Weight 241.29 g/mol
Cat. No. B13636832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC11H19N3O3
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=NN1CCCCCO)C(=O)O
InChIInChI=1S/C11H19N3O3/c1-8(2)10-9(11(16)17)12-13-14(10)6-4-3-5-7-15/h8,15H,3-7H2,1-2H3,(H,16,17)
InChIKeyVNOXDRZRILFWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Hydroxypentyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid – Key Structural and Procurement Attributes


1-(5-Hydroxypentyl)-5-isopropyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid (CAS 1457761‑78‑2) is a fully substituted 1,2,3‑triazole‑4‑carboxylic acid building block carrying a primary hydroxyl‑terminated pentyl chain at N1 and an isopropyl group at C5 [REFS‑1]. As a bifunctional intermediate, it combines the metal‑chelating and metabolic‑stability features of the 1,2,3‑triazole core with a free carboxylic acid handle and a distal primary alcohol suitable for further derivatisation [REFS‑1]. The compound is supplied at ≥97 % purity with a recommended storage temperature of 2‑8 °C in a sealed, dry environment [REFS‑2].

Bifunctional building block with carboxylic acid and primary alcohol handles
High-purity specification supports reproducible synthetic transformations
Refrigerated storage required – plan cold-chain logistics

Why a Generic 1,2,3-Triazole-4-carboxylic Acid Cannot Replace 1-(5-Hydroxypentyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic Acid in Research Settings


Within the 1,2,3‑triazole‑4‑carboxylic acid scaffold, seemingly minor substituent modifications elicit drastic shifts in physicochemical behaviour, target engagement, and metabolic fate. A seminal study on 1,4,5‑trisubstituted‑1,2,3‑triazole HSP90 inhibitors demonstrated that the nature of the C5 substituent and the N1 side‑chain directly dictates nanomolar binding affinity, cellular anti‑proliferative activity, and in vivo metabolic stability [REFS‑1]. Therefore, substituting 1‑(5‑hydroxypentyl)‑5‑isopropyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid with an analogue bearing a different C5 alkyl group (e.g., n‑propyl) or a different N1 tether (e.g., ethoxyethyl) is not a risk‑free exchange—it may alter solubility, hydrogen‑bonding capacity, steric profile, stability, and downstream biological readouts in ways that compromise experimental reproducibility and hit‑to‑lead progression.

C5 substituent Changing isopropyl to n-propyl may alter steric and hydrophobic binding profiles, shifting SAR interpretation.
N1 side-chain Replacing the hydroxyl-terminated pentyl with an alkyl-capped analogue removes a hydrogen-bond donor, potentially affecting solubility and target engagement.
Analogue interchange Seemingly minor substituent differences can lead to nanomolar potency shifts and altered metabolic stability in biological assays.

Quantitative Differentiation Evidence for 1-(5-Hydroxypentyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid vs. Closest Structural Analogues


Purity Specification vs. 1-(3-Ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

The target compound is offered with a minimum purity specification of 97 % , compared with 95 % for the N1‑aryl analogue 1‑(3‑ethylphenyl)‑5‑isopropyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid [REFS‑2]. The 2‑percentage‑point higher purity threshold reduces the potential burden of uncharacterised impurities that could interfere with biological assays or subsequent synthetic transformations.

Purity
Head-to-head
Target ≥97% vs comparator ≥95%
Higher purity may reduce impurity interference in assays
Vendor batch release specification
purity quality assurance triazole building block

Storage Condition Differentiation vs. 1-(5-Hydroxypentyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

The target compound requires sealed, dry storage at 2‑8 °C [REFS‑1], whereas the closely related n‑propyl analogue 1‑(5‑hydroxypentyl)‑5‑propyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid (CAS 1456918‑96‑9) is specified for long‑term storage in a cool, dry place without a defined upper temperature limit [REFS‑2]. This distinction implies greater inherent chemical lability of the isopropyl‑substituted derivative, likely due to increased steric strain or altered electronic properties conferred by the branched C5 alkyl group.

Storage
Reported
2–8 °C sealed, dry vs ambient cool, dry place
Refrigerated requirement indicates greater lability
Requires cold-chain planning
stability storage handling

Hydrogen-Bond Donor Count vs. 1-(2-Ethoxyethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

The N1‑(5‑hydroxypentyl) substituent provides a terminal primary alcohol that contributes one additional hydrogen‑bond donor (HBD) beyond the carboxylic acid group, for a total of two HBDs [REFS‑1]. In contrast, the analogue 1‑(2‑ethoxyethyl)‑5‑isopropyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid possesses only the carboxylic acid HBD (one HBD) because the ethoxyethyl side‑chain is fully alkyl‑capped [REFS‑2]. The extra HBD in the target compound is anticipated to enhance aqueous solubility and modify protein‑binding pharmacophore requirements, making it a distinct choice for medicinal chemistry campaigns targeting hydrogen‑bond‑mediated interactions.

H-bond donors
Class-level
2 HBD vs 1 HBD
Extra donor may enhance aqueous solubility and binding modes
No experimental solubility data
solubility hydrogen bonding drug-like properties

C5 Steric Bulk – Isopropyl vs. n-Propyl: Implications for Target Selectivity

The C5 isopropyl group introduces a branched, sterically more demanding substituent (isopropyl) compared with the linear n‑propyl chain found in 1‑(5‑hydroxypentyl)‑5‑propyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid [REFS‑1]. In the context of HSP90 inhibition by trisubstituted triazole‑4‑carboxylic acid derivatives, even modest changes in C5 alkyl branching have been shown to modulate ATP‑binding‑site penetration and client‑protein depletion potency by nanomolar margins [REFS‑2]. Although direct comparative potency data for these two specific building blocks are not available, the established structure–activity relationship precedent supports the inference that the isopropyl substituent will confer a distinct steric and hydrophobic binding profile relative to the n‑propyl congener, potentially altering target selectivity within enzyme families.

C5 steric bulk
Class-level
Isopropyl (branched) vs n-propyl (linear)
Branched substituent may differentiate steric interactions
SAR inference from triazole HSP90 inhibitors
steric effect selectivity enzyme binding pocket

Optimal Application Scenarios for 1-(5-Hydroxypentyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid Based on Differentiated Properties


Medicinal Chemistry Hit-to-Lead Campaigns Requiring a Bifunctional Triazole Scaffold with Defined Purity

When a medicinal chemistry programme demands a 1,2,3‑triazole‑4‑carboxylic acid core that can be elaborated at both the C4 carboxylate (amide coupling) and the terminal hydroxyl of the N1 side‑chain (e.g., esterification, oxidation, or tosylation), the ≥97 % purity specification [REFS‑1] reduces the probability of off‑target or confounding biological readouts attributable to impurities. The documented 2‑8 °C storage requirement [REFS‑2] should be factored into laboratory workflows and procurement logistics. This building block is a more prudent choice than lower‑purity analogues (e.g., ≥95 % N1‑aryl variants) for early‑stage structure–activity relationship studies where reproducibility is paramount.

Probing Hydrogen-Bond-Dependent Protein–Ligand Interactions

The presence of two hydrogen‑bond donors (carboxylic acid + primary alcohol) [REFS‑1] distinguishes this compound from N1‑alkyl‑capped analogues such as 1‑(2‑ethoxyethyl)‑5‑isopropyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid, which carries only one HBD. Researchers investigating binding hypotheses that involve hydrogen‑bonding contacts with a protein backbone or side‑chain residues (e.g., kinase hinge regions or protease active sites) are likely to observe different binding thermodynamics and kinetics with the target compound. This makes it a valuable probe for fragment‑based drug discovery or scaffold‑hopping exercises where incremental HBD count is a key design variable.

Steric SAR Exploration at the C5 Position of Triazole-Based Enzyme Inhibitors

Although no direct potency comparison is available, the branched isopropyl group at C5 is expected to occupy a different steric volume within enzyme active sites compared with linear n‑propyl or smaller alkyl substituents, based on established SAR for 1,4,5‑trisubstituted‑1,2,3‑triazole HSP90 inhibitors [REFS‑1]. Investigators seeking to probe steric tolerance or to fine‑tune selectivity within a target enzyme family should prioritise the isopropyl‑substituted derivative over n‑propyl analogues, as the branched substituent is more likely to reveal steric clashes or allosteric effects that can be exploited for isoform selectivity.

Refrigerated Supply Chain Planning for Temperature‑Sensitive Intermediates

The explicit 2‑8 °C sealed storage specification [REFS‑1] signals that this building block is more thermally labile than structurally related 1,2,3‑triazole‑4‑carboxylic acids that tolerate ambient storage (e.g., 1‑(5‑hydroxypentyl)‑5‑propyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid [REFS‑2]). Procurement and supply chain teams must ensure cold‑chain logistics from the supplier to the point of use, and inventory management systems should flag this compound for refrigerated quarantine. Substituting with a room‑temperature‑stable analogue without accounting for this difference could lead to degradation artefacts in long‑term synthesis campaigns.

Application
Selection Property
Validation Focus
Hit-to-lead synthesis
High purity specification
Impurity profile verification
Hydrogen-bond interaction studies
Two hydrogen-bond donors
Solubility and binding assay confirmation
Steric SAR exploration
Branched C5 isopropyl
Steric clash assessment in target binding
Cold-chain procurement
Refrigerated storage requirement
Stability under recommended conditions
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